molecular formula C19H17F2NO5S3 B2668357 3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 896347-74-3

3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2668357
CAS RN: 896347-74-3
M. Wt: 473.52
InChI Key: JKFSQVREABNDEV-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2NO5S3 and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Gene Expression Analysis

Sulfonamide compounds, including variations of the mentioned chemical, have been evaluated for antitumor activities. Studies show that specific sulfonamides disrupt tubulin polymerization and affect cell cycle phases, leading to antimitotic and antiproliferative effects against cancer cell lines. Gene expression analyses further illuminate the pharmacophore structure and drug-sensitive pathways, offering insights into their mechanism of action against tumors (Owa et al., 2002).

Interaction with Tubulin

Research has demonstrated that sulfonamide drugs, including those related to the specified compound, bind to the colchicine site of tubulin. These interactions, characterized by changes in tubulin's conformation, highlight the therapeutic potential of sulfonamides as antimitotic agents. The study of these interactions provides valuable information on the drug-tubulin binding thermodynamics, which is crucial for the development of new anticancer drugs (Banerjee et al., 2005).

COX-2 Inhibition for Anti-inflammatory Applications

The introduction of fluorine atoms in sulfonamide compounds enhances selectivity towards cyclooxygenase-2 (COX-2) inhibition. This property is crucial for developing treatments for conditions like rheumatoid arthritis and osteoarthritis. Studies on derivatives have led to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the therapeutic potential of fluorine-substituted sulfonamides in anti-inflammatory drugs (Hashimoto et al., 2002).

Fluorescence and Sensing Applications

Sulfonamide compounds have also been synthesized for use as fluorophores in zinc(II) detection. These compounds exhibit fluorescence upon binding to zinc ions, making them useful tools for studying intracellular zinc concentrations. The development and characterization of these fluorophores contribute to our understanding of zinc's biological roles and offer potential applications in bioimaging and diagnostics (Coleman et al., 2010).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, with applications ranging from treating glaucoma to managing mountain sickness. Fluorine-containing triazinyl sulfonamide derivatives, in particular, have shown significant inhibition of carbonic anhydrase isozymes, highlighting the therapeutic potential of these compounds in treating various conditions (Ceruso et al., 2014).

properties

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO5S3/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFSQVREABNDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

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